molecular formula C20H45N3 B13093549 N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine

N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine

Katalognummer: B13093549
Molekulargewicht: 327.6 g/mol
InChI-Schlüssel: OYPYPCMBTYFGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is an organic compound with the molecular formula C20H45N3. It is a clear liquid that ranges in color from light orange to yellow to green. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with butyl halides under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N’‘,N’'-Tetraethyldiethylenetriamine
  • N,N,N’‘,N’'-Tetramethyldiethylenetriamine
  • N,N,N’‘,N’'-Tetra-n-propyldiethylenetriamine

Uniqueness

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is unique due to its larger butyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it distinct from its smaller alkyl group counterparts, offering different properties and applications .

Eigenschaften

Molekularformel

C20H45N3

Molekulargewicht

327.6 g/mol

IUPAC-Name

N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C20H45N3/c1-5-9-13-21-14-18-23(17-12-8-4)20-19-22(15-10-6-2)16-11-7-3/h21H,5-20H2,1-4H3

InChI-Schlüssel

OYPYPCMBTYFGKY-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCCN(CCCC)CCN(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.